molecular formula C13H13N B1587667 3-Methyl-2-(p-tolyl)pyridine CAS No. 64291-96-9

3-Methyl-2-(p-tolyl)pyridine

Cat. No. B1587667
CAS RN: 64291-96-9
M. Wt: 183.25 g/mol
InChI Key: RYRDKQYQAMRCHF-UHFFFAOYSA-N
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Patent
US08603645B2

Procedure details

4-methylphenylboronic acid (20.0 g, 0.147 mol) was reacted with 2-bromo-3-methylpyridine (21.1 g, 0.123 mol) under standard Suzuki coupling condition. A small amount of unreacted 2-bromo-3-methylpyridine was removed via vacuum distillation. Purification via flash silica gel chromatography with a 1/99 to 7.5/92.5 EtOAc/hexane solvent gradient yielded 17.0 g of 2-(4-methylphenyl)-3-methylpyridine as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
21.1 g
Type
reactant
Smiles
BrC1=NC=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A small amount of unreacted 2-bromo-3-methylpyridine was removed via vacuum distillation
CUSTOM
Type
CUSTOM
Details
Purification via flash silica gel chromatography with a 1/99 to 7.5/92.5 EtOAc/hexane solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.